6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline
Description
Properties
IUPAC Name |
6-chloro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-5-4-10(7-17)18-13-11-6-9(14)2-3-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYIVSNNILXXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Substitution with 1-Methylpyrrolidin-3-yloxy Group: The final step involves the nucleophilic substitution reaction where the 4-chloroquinazoline reacts with 1-methylpyrrolidin-3-ol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of quinazoline derivatives.
Industrial Applications: The compound can be used in the development of new materials, catalysts, and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline and related compounds:
Key Observations :
- Substituent Effects: The 1-methylpyrrolidin-3-yloxy group in the target compound may enhance solubility compared to bulkier substituents like 4-phenoxyphenyl .
- Halogen Position : Chloro at position 6 is common in antibacterial derivatives (e.g., ), while bromo at position 6 (as in ) correlates with anticancer activity.
Physicochemical Properties
Biological Activity
6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazolines are known for their diverse range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
This structure features a chloro group at position 6 and a pyrrolidine moiety, which is crucial for its biological activity. The presence of the pyrrolidine ring enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer progression, including EGFR and PDGFRβ. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Modifications to the quinazoline core significantly affect activity. For example, substituents at positions 2 and 4 of the quinazoline nucleus have been identified as critical for enhancing anticancer efficacy. Compounds with bulky groups or basic side chains at these positions tend to exhibit increased cytotoxicity .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- Urease and COX Inhibition : Quinazoline derivatives have been reported to inhibit urease and cyclooxygenase (COX) enzymes, which are implicated in various pathological conditions, including cancer and inflammation .
Antibacterial Activity
While primarily studied for anticancer properties, some quinazoline derivatives have also demonstrated antibacterial effects. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 cells .
- Molecular Docking Studies : Molecular docking analyses have shown that this compound can effectively bind to the active sites of target kinases, suggesting a mechanism for its inhibitory effects on tumor growth .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | Low μM | EGFR/PDGFRβ inhibition |
| Anticancer | MDA-MB-231 (Breast Cancer) | Low μM | Induction of apoptosis |
| Enzyme Inhibition | Urease | Not specified | Inhibition of urease activity |
| Enzyme Inhibition | COX | Not specified | Inhibition of cyclooxygenase |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, and what analytical methods validate its purity and structure?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives or condensation of substituted benzamides. Functionalization steps include chlorination at position 6 and introduction of the (1-methylpyrrolidin-3-yl)oxy group via nucleophilic substitution. Key intermediates are purified using column chromatography. Structural validation employs ¹H/¹³C NMR (to confirm substituent positions and stereochemistry) and high-resolution mass spectrometry (HRMS) to verify molecular weight . Purity is assessed via HPLC (>95% threshold) .
Q. What biological activities are associated with quinazoline derivatives like this compound?
- Methodological Answer : Quinazolines exhibit diverse pharmacological properties, including kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity . For example, chloro and alkoxy substituents enhance interactions with ATP-binding pockets in kinases, as demonstrated in IC₅₀ assays using cancer cell lines (e.g., MCF-7, A549). Antibacterial activity against Ralstonia solanacearum is evaluated via MIC (minimum inhibitory concentration) assays .
Q. How do the chloro and pyrrolidinyloxy substituents influence the compound’s physicochemical properties?
- Methodological Answer : The chloro group increases lipophilicity (measured via logP assays ), enhancing membrane permeability, while the pyrrolidinyloxy moiety introduces basicity, improving solubility in polar solvents. Computational tools like MarvinSketch predict pKa values (~8.5 for the pyrrolidine nitrogen), critical for bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound?
- Methodological Answer : SAR strategies involve systematic substitution at positions 2, 4, and 6. For example:
- Position 4 : Replacing pyrrolidinyloxy with morpholinyl groups (as in ) reduces toxicity while maintaining kinase inhibition.
- Position 6 : Fluorine substitution (e.g., 6-fluoro analogs) enhances metabolic stability.
Activity is quantified via kinase inhibition assays (e.g., ELISA-based phosphorylation assays) and apoptosis markers (e.g., caspase-3 activation) .
Q. What experimental approaches resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from cell line variability or assay conditions . To address this:
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and control compounds.
- Dose-response curves : Calculate EC₅₀ values under consistent nutrient/media conditions.
- Orthogonal validation : Confirm results with siRNA knockdown or xenograft models .
Q. What strategies improve synthetic yield of this compound?
- Methodological Answer :
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (improves aryl-aryl bond formation efficiency).
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (yield increases from 45% to 72%) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models binding to EGFR (PDB: 1M17), identifying hydrogen bonds between the quinazoline core and Lys745.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns.
- QSAR models correlate substituent electronegativity with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
